

Application Notes: FT827 for In Vitro Cancer Cell Research

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Compound of Interest

Compound Name: FT827

Cat. No.: B607561

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Introduction

FT827 is a potent and selective covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).^[1] It functions by irreversibly modifying the catalytic cysteine (Cys223) in the active site of USP7.^[1] ^[2] USP7 plays a critical role in regulating the stability of numerous proteins involved in cancer progression, most notably the E3 ubiquitin ligase MDM2.^[3]^[4] By inhibiting USP7, **FT827** prevents the deubiquitination of MDM2, leading to its degradation.^[5]^[6] This in turn stabilizes the tumor suppressor protein p53, resulting in the transcriptional activation of p53 target genes like p21, and ultimately inducing p53-dependent apoptosis in cancer cells.^[5]^[6] These application notes provide detailed protocols for utilizing **FT827** in cell culture to study the USP7-MDM2-p53 signaling axis and its effects on cell viability and apoptosis.

Data Presentation

Biochemical and Cellular Properties of FT827

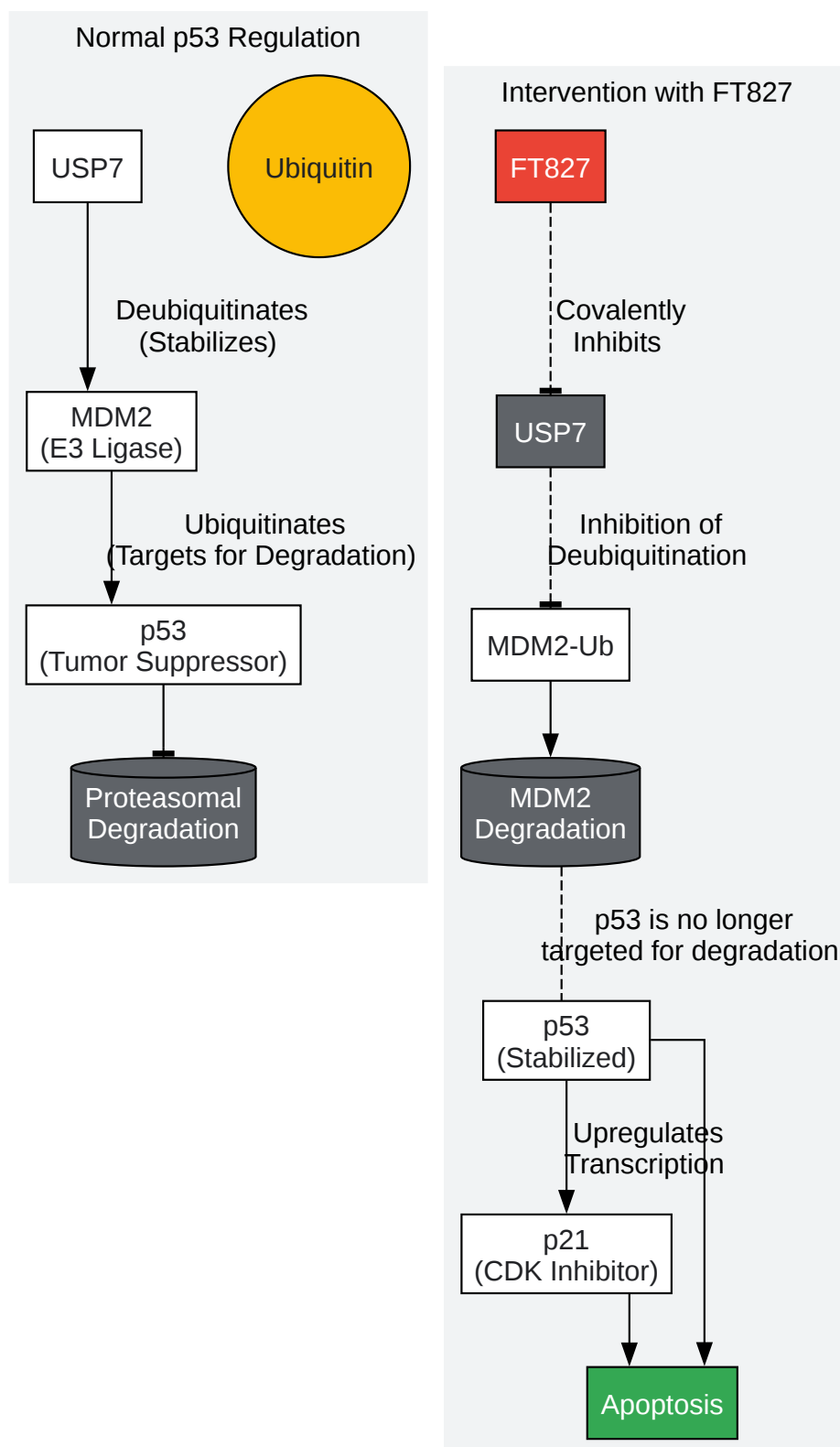
Parameter	Value	Target/Cell Line	Reference
Binding Affinity (Kd)	7.8 μ M	USP7 Catalytic Domain	[1] [7]
Inhibition Kinetics (kinact/Ki)	66 \pm 25 M-1s-1	USP7 Enzyme	[1] [7]
Cellular IC50	~0.1 - 2.0 μ M	Inhibition of USP7 probe reactivity in MCF7 cells	[1] [7]

Recommended Cell Lines and Culture Conditions

Cell Line	Cancer Type	Recommended Medium	Reference
MCF7	Breast Cancer	DMEM with Glutamax, 10% FBS, 1% nonessential amino acids, 1% penicillin/streptomycin	[1]
HCT116	Colorectal Cancer	DMEM with Glutamax, 10% FBS, 1% nonessential amino acids, 1% penicillin/streptomycin	[1]
U2OS	Osteosarcoma	DMEM with Glutamax, 10% FBS, 1% nonessential amino acids, 1% penicillin/streptomycin	[1]
IMR-32	Neuroblastoma	DMEM with Glutamax, 10% FBS, 1% nonessential amino acids, 1% penicillin/streptomycin	[1]
MM.1S	Multiple Myeloma	RPMI-1640, 10% FBS, antibiotic/antimycotic solution	[8]

Mandatory Visualizations

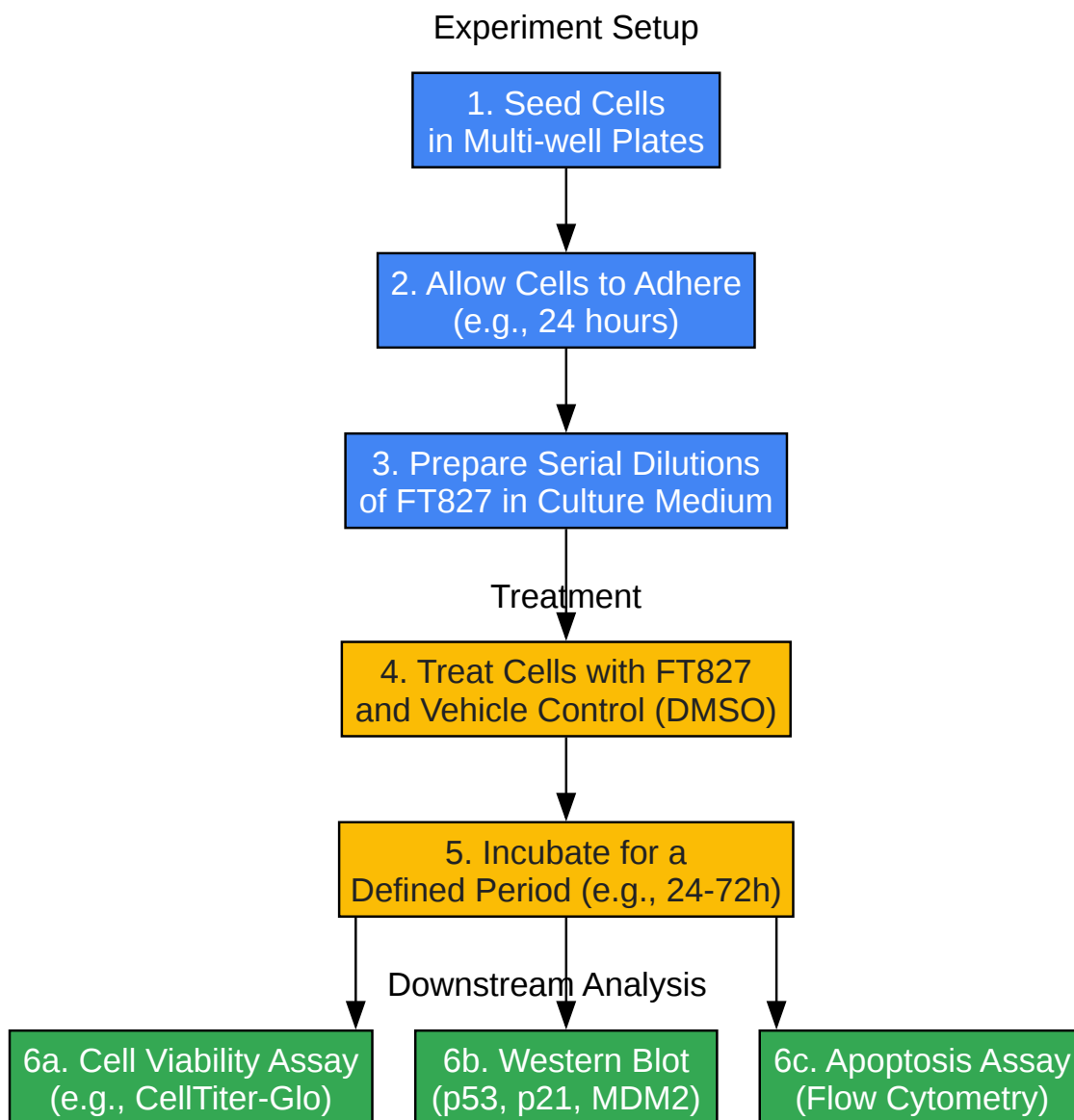
Signaling Pathway of FT827 Action



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Caption: Mechanism of **FT827**-induced apoptosis via USP7 inhibition.

General Experimental Workflow



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Caption: Workflow for in vitro cell-based assays using **FT827**.

Experimental Protocols

Protocol 1: General Cell Culture and FT827 Treatment

This protocol describes the basic steps for culturing cells and treating them with **FT827** for subsequent analysis.

Materials:

- Cancer cell line of interest (e.g., MCF7)
- Complete culture medium (e.g., DMEM + 10% FBS)
- **FT827** compound
- Dimethyl sulfoxide (DMSO, sterile)
- Phosphate-Buffered Saline (PBS), sterile
- Multi-well tissue culture plates (e.g., 6-well or 96-well)
- Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

- **Cell Seeding:** Culture cells to ~80% confluency. Trypsinize, count, and seed cells into multi-well plates at a predetermined density appropriate for the assay duration. For a 96-well plate, a starting density of 5,000-10,000 cells/well is common. For a 6-well plate, 2.5×10^5 cells/well can be used.
- **Adherence:** Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow cells to adhere and resume logarithmic growth.
- **FT827 Preparation:** Prepare a 10 mM stock solution of **FT827** in DMSO. Store at -20°C or -80°C. On the day of the experiment, perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 50 µM). Also prepare a vehicle control using the same final concentration of DMSO as in the highest **FT827** treatment group.
- **Cell Treatment:** Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of **FT827** or the vehicle control.

- Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically.
- Proceed to Downstream Analysis: After incubation, cells can be harvested for Western blot analysis or analyzed directly in the plate for viability.

Protocol 2: Western Blot Analysis of p53 Pathway Upregulation

This protocol is for detecting changes in protein levels of p53 and its downstream target p21 following **FT827** treatment.

Materials:

- Cells treated with **FT827** as described in Protocol 1 (typically in 6-well plates).
- RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- Laemmli sample buffer.
- SDS-PAGE gels, running buffer, and transfer buffer.
- PVDF membrane.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti- β -actin).
[\[1\]](#)
- HRP-conjugated secondary antibodies.[\[1\]](#)
- ECL chemiluminescence detection reagents.[\[1\]](#)
- Imaging system (e.g., Amersham Bioluminescent Imager).[\[1\]](#)

Procedure:

- **Cell Lysis:** After treatment, place the 6-well plate on ice. Wash cells twice with ice-cold PBS. Add 100-150 μ L of ice-cold RIPA buffer to each well and scrape the cells.
- **Protein Quantification:** Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
- **Sample Preparation:** Normalize the protein concentration for all samples. Add Laemmli buffer to 20-30 μ g of protein from each sample and boil at 95°C for 5 minutes.
- **SDS-PAGE and Transfer:** Load the samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody (e.g., anti-p53) overnight at 4°C, following the manufacturer's recommended dilution.
- **Secondary Antibody and Detection:** Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.^[1]
- **Imaging:** Wash the membrane again three times with TBST. Apply ECL substrate and image the resulting chemiluminescence.^[1] The upregulation of p53 and p21 is indicative of successful USP7 inhibition.

Protocol 3: Cell Viability Dose-Response Assay (ATP-Based)

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of **FT827** by measuring ATP levels, an indicator of metabolically active cells.^{[1][8][9]}

Materials:

- Cells treated with a range of **FT827** concentrations in an opaque-walled 96-well plate as per Protocol 1.
- Luminescent ATP-based cell viability assay kit (e.g., CellTiter-Glo®).
- Luminometer plate reader.

Procedure:

- **Plate Equilibration:** After the desired incubation period (e.g., 72-120 hours), remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. [\[10\]](#)
- **Reagent Preparation:** Prepare the luminescent assay reagent according to the manufacturer's instructions.
- **Reagent Addition:** Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 μ L of reagent to 100 μ L of medium). [\[10\]](#)
- **Cell Lysis:** Place the plate on an orbital shaker for 2 minutes to induce cell lysis. [\[10\]](#)
- **Signal Stabilization:** Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- **Measurement:** Measure the luminescence of each well using a plate-reading luminometer.
- **Data Analysis:**
 - Subtract the average background luminescence (from wells with medium only).
 - Normalize the data by setting the vehicle control (DMSO) as 100% viability.
 - Plot the normalized viability (%) against the log-transformed concentration of **FT827**.
 - Use a non-linear regression model (four-parameter variable slope) to fit a dose-response curve and calculate the IC50 value. [\[11\]](#)[\[12\]](#)

Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. [\[13\]](#)
[\[14\]](#)

Materials:

- Cells treated with **FT827** and a vehicle control in 6-well plates.
- Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with PI.
- Binding Buffer.
- Flow cytometer.

Procedure:

- Cell Harvesting: After treatment, collect both the floating cells (from the medium) and adherent cells (by gentle trypsinization). Combine them to ensure all apoptotic and live cells are analyzed.[\[14\]](#)
- Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
- Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[\[14\]](#)
- Sample Preparation for Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[\[14\]](#)
- Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by **FT827**.

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